

# 9-Isopropyl-9H-carbazole chemical properties and structure

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## Compound of Interest

Compound Name: 9-Isopropyl-9H-carbazole

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An In-depth Technical Guide to **9-Isopropyl-9H-carbazole**: Structure, Properties, and Applications

## Introduction

**9-Isopropyl-9H-carbazole** is an N-substituted derivative of carbazole, an aromatic heterocyclic compound. The carbazole scaffold, consisting of a central nitrogen-containing five-membered ring fused between two benzene rings, is a cornerstone in the fields of materials science and medicinal chemistry.<sup>[1]</sup> Its rigid, planar structure and electron-rich nature impart excellent charge transport characteristics and photophysical properties.<sup>[2][3]</sup> The strategic substitution at the 9-position (the nitrogen atom) is a critical method for fine-tuning the molecule's physical and electronic properties, enhancing solubility, and modifying its biological activity.<sup>[2][4]</sup>

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the chemical structure, spectroscopic profile, physicochemical properties, synthesis, and key applications of **9-Isopropyl-9H-carbazole**, grounding all claims in authoritative scientific literature.

## Part 1: Molecular Structure and Spectroscopic Profile

The precise characterization of a molecule's structure and purity is paramount for any research and development application. This section details the fundamental structural and spectroscopic

data for **9-Isopropyl-9H-carbazole**.

## Chemical Structure and Identifiers

The addition of the isopropyl group to the nitrogen atom of the carbazole core significantly impacts its steric and electronic properties compared to the parent molecule. This substitution enhances solubility in common organic solvents, a crucial factor for solution-based processing in organic electronics and for formulation in drug discovery.

Identifier	Value	Reference
CAS Number	1484-09-9	<a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>15</sub> H <sub>15</sub> N	<a href="#">[5]</a> <a href="#">[7]</a>
Molecular Weight	209.29 g/mol	<a href="#">[5]</a> <a href="#">[7]</a> <a href="#">[8]</a>
IUPAC Name	9-propan-2-ylcarbazole	<a href="#">[8]</a>
SMILES	CC(C)n1c2ccccc2c3ccccc31	<a href="#">[7]</a>
InChIKey	LSZJZNNASZFXKN- UHFFFAOYSA-N	<a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>

## Spectroscopic Characterization

Spectroscopic analysis provides an empirical fingerprint of the molecule, confirming its identity and purity. The following data is synthesized from peer-reviewed literature.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The signals for **9-Isopropyl-9H-carbazole** are highly characteristic. The symmetry of the isopropyl group results in a doublet for the six methyl protons and a septet for the single methine proton. The aromatic region shows signals corresponding to the 8 protons on the carbazole core.

Nucleus	$^1\text{H}$ NMR (300 MHz, $\text{CDCl}_3$ ) $\delta$ (ppm)	$^{13}\text{C}$ NMR (75 MHz, $\text{CDCl}_3$ ) $\delta$ (ppm)
Isopropyl $\text{CH}_3$	1.72 (d, 6H, $J = 7.2$ Hz)	20.8
Isopropyl CH	4.98 (m, 1H)	46.7
Aromatic C-H	7.23-7.57 (m, 6H)	110.0, 118.6, 120.4, 123.3, 125.4
Aromatic C-H	8.16 (d, 2H, $J = 7.8$ Hz)	
Aromatic Quaternary C	139.5	

Data synthesized from Majchrzak et al., 2016.[10]

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis. For **9-Isopropyl-9H-carbazole**, the molecular ion peak ( $\text{M}+\bullet$ ) is expected to be prominent.

Technique	m/z (relative intensity %)	Interpretation
Electron Ionization (EI)	209.2 (100)	Molecular Ion $[\text{M}+\bullet]^+$
194.4 (36)	Loss of methyl group $[\text{M}-\text{CH}_3]^+$	

Data synthesized from Majchrzak et al., 2016.[10]

IR spectroscopy identifies the functional groups present in a molecule. While a specific spectrum is not provided in the search results, the expected characteristic absorption bands for **9-Isopropyl-9H-carbazole** include:

- $\sim 3100\text{-}3000\text{ cm}^{-1}$ : Aromatic C-H stretching.
- $\sim 2970\text{-}2870\text{ cm}^{-1}$ : Aliphatic C-H stretching from the isopropyl group.
- $\sim 1600\text{-}1450\text{ cm}^{-1}$ : Aromatic C=C ring stretching.
- $\sim 1350\text{-}1250\text{ cm}^{-1}$ : C-N stretching.

## Part 2: Physicochemical Properties and Synthesis

Understanding the physical properties and having a reliable synthesis protocol are essential for practical laboratory applications.

### Physical Properties

The physical properties of **9-Isopropyl-9H-carbazole** make it a stable, crystalline solid at room temperature.

Property	Value	Reference
Melting Point	120.5 - 120.7 °C	
Boiling Point	348.2 °C at 760 mmHg	
Density	1.05 g/cm <sup>3</sup>	[8]
Appearance	White solid	[10]

### Synthesis Protocol: N-Alkylation of Carbazole

A robust and high-yield synthesis of **9-Isopropyl-9H-carbazole** is achieved through the N-alkylation of carbazole.[10] The following protocol is based on established literature, providing a self-validating system through clear steps and rationale.

**Expertise & Experience Insight:** The choice of a phase-transfer catalyst, tetrabutylammonium bromide (TBAB), is critical. Carbazole's N-H proton is weakly acidic, and the resulting anion has low solubility in a non-polar solvent like acetone. TBAB facilitates the transfer of the hydroxide base into the organic phase and the carbazole anion back, dramatically accelerating the reaction rate compared to a simple heterogeneous mixture.

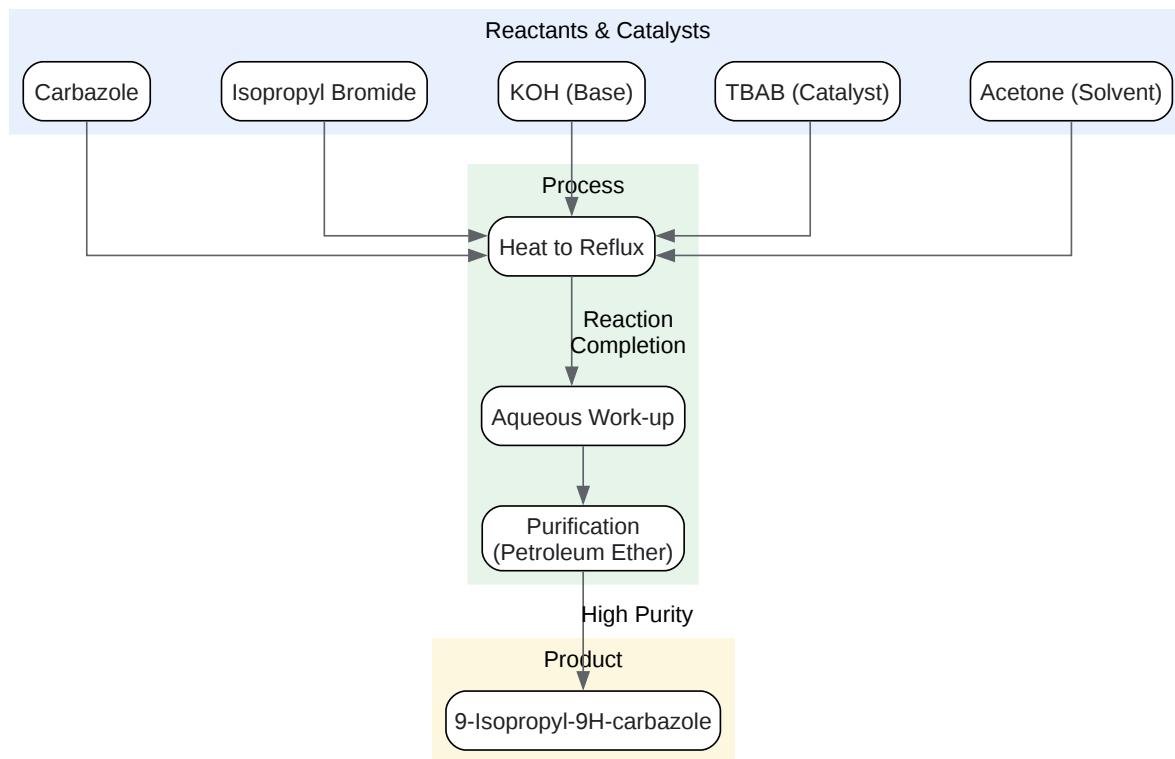
#### Step-by-Step Methodology:

- **Reaction Setup:** To a two-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, add carbazole (15 g, 0.09 mol) and acetone (300 mL).
- **Reagent Addition:** While stirring the solution, add isopropyl bromide (14 mL, 0.153 mol), tetrabutylammonium bromide (1.6 g, 0.005 mol), and powdered potassium hydroxide (8 g,

0.144 mol).

- Reaction Execution: Heat the mixture to reflux and maintain stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or GC-MS analysis until the starting carbazole is consumed.
- Work-up: a. Cool the reaction mixture to room temperature. b. Evaporate the acetone under reduced pressure using a rotary evaporator. c. Dissolve the resulting residue in dichloromethane and transfer it to a separatory funnel. d. Wash the organic layer with water to remove inorganic salts. e. Dry the organic layer over anhydrous magnesium sulfate ( $MgSO_4$ ), filter, and evaporate the solvent.
- Purification: a. Stir the crude residue with cold petroleum ether. b. Filter the resulting solid and dry under a high vacuum to yield **9-Isopropyl-9H-carbazole** as a white solid. (Reported Yield: 96%).[\[10\]](#)

Synthesis Workflow Diagram:

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Caption: Workflow for the synthesis of **9-Isopropyl-9H-carbazole**.

## Part 3: Applications in Research and Development

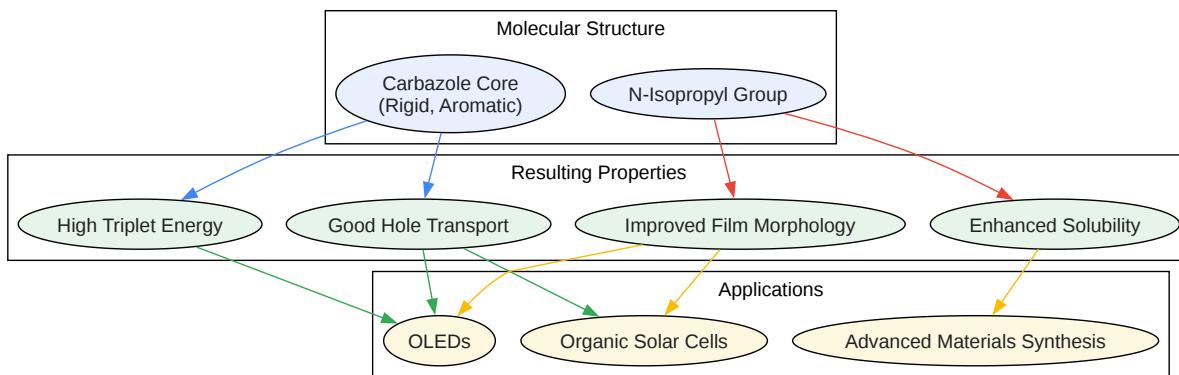
The unique properties of the carbazole core, modulated by the N-isopropyl group, make this molecule a valuable building block in diverse high-technology and pharmaceutical fields.

## Organic Electronics and Materials Science

Carbazole derivatives are fundamental components in organic electronics, prized for their thermal stability and efficient hole-transport properties.[2][3]

- Hole-Transporting Materials (HTMs): The electron-rich carbazole moiety facilitates the movement of positive charge carriers (holes), which is essential for the function of Organic Light-Emitting Diodes (OLEDs) and organic solar cells.[11][12]
- Host Materials for OLEDs: The high triplet energy of the carbazole scaffold makes it an ideal host material for phosphorescent emitters, particularly in blue OLEDs, preventing energy loss and enhancing device efficiency.[2][11]
- Enhanced Processability: The N-isopropyl group serves a critical function by increasing the molecule's solubility and disrupting intermolecular packing. This improves film-forming properties, which is vital for creating the uniform, thin layers required in electronic devices fabricated via solution processing.[12]
- Synthetic Intermediate: **9-Isopropyl-9H-carbazole** is a precursor for more complex,  $\pi$ -conjugated systems. It can be readily brominated at the 3 and 6 positions, providing reactive handles for cross-coupling reactions (e.g., Suzuki coupling) to build larger oligomeric and polymeric materials with tailored electronic properties.[13][14]

Structure-Function Relationship Diagram:



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Caption: Relationship between structure, properties, and applications.

## Pharmaceutical and Medicinal Chemistry

The carbazole nucleus is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous naturally occurring and synthetic bioactive compounds.<sup>[4]</sup>

- **Scaffold for Drug Discovery:** N-substituted carbazoles have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.<sup>[4]</sup>
- **Modulation of Lipophilicity:** The isopropyl group is lipophilic ("fat-loving"), which can enhance the ability of a potential drug candidate to cross biological membranes, such as the blood-brain barrier or microbial cell walls. This property is crucial for reaching intracellular targets.  
<sup>[4]</sup>
- **Antimicrobial and Antifungal Potential:** While specific studies on **9-isopropyl-9H-carbazole** are limited, numerous other N-substituted carbazole derivatives have demonstrated potent

activity against various bacterial and fungal strains.[4][15] This suggests that **9-isopropyl-9H-carbazole** is a promising starting point for the synthesis of new antimicrobial agents.

## Conclusion

**9-Isopropyl-9H-carbazole** is more than a simple derivative; it is a strategically modified building block that leverages the robust electronic properties of the carbazole core while enhancing its processability and tuning its physicochemical characteristics. Its well-defined synthesis and versatile reactivity make it a valuable intermediate for creating advanced materials for organic electronics. Furthermore, as a member of the biologically active N-substituted carbazole family, it holds significant potential as a scaffold for the development of novel therapeutic agents. This guide provides the foundational knowledge for researchers to confidently incorporate **9-Isopropyl-9H-carbazole** into their synthetic and developmental workflows.

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